molecular formula C5H2Cl2O3S B1458980 4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid CAS No. 2092789-50-7

4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid

Cat. No. B1458980
CAS RN: 2092789-50-7
M. Wt: 213.04 g/mol
InChI Key: UOWAGVBRYOWANR-UHFFFAOYSA-N
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Description

“4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid” is a chemical compound with the molecular formula C6H4Cl2O3S . It is also known as “Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate” and has a molecular weight of 227.07 . It is a solid substance stored under nitrogen at 4°C .


Synthesis Analysis

The synthesis of this compound involves the use of dry hydrogen chloride gas which is bubbled into a solution of crude 2,4-dichloro-2-methoxycarbonylthiophen-3 (2H)-one in acetic acid until saturated . The mixture is then allowed to stand for 2 days, concentrated under reduced pressure, and the precipitate is filtered and recrystallized from methanol .


Molecular Structure Analysis

The IUPAC name of this compound is methyl 4,5-dichloro-3-hydroxy-2-thiophenecarboxylate . The InChI code is 1S/C6H4Cl2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 282.8°C at 760 mmHg . It is a solid substance stored under nitrogen at 4°C .

Scientific Research Applications

Chemical and Spectroscopic Properties

Research on the chemical and spectroscopic properties of 3-hydroxythiophene systems has revealed insights into the behavior and reactions of derivatives like 4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid. Studies demonstrate the compound's tendency towards dimerization and its reactivity with electrophiles, which is less compared to corresponding 3-hydroxypyrroles. This research also explores its solvent-dependent equilibrium with thiophen-3(2H)-one tautomers and the regioselective reactions of its enolates, offering a foundation for synthesizing various derivatives through O-alkylation and O-acylation (Hunter & Mcnab, 2010).

Synthesis and Reactivity

The synthesis and reactivity of chlorinated thiophenes, including trihalogenated hydroxythiophenes, have been extensively studied. These works provide methods for synthesizing derivatives and exploring their tautomeric properties, which are crucial for understanding the chemical behavior of 4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid and related compounds. Such research underpins the development of new synthetic routes and the potential application of these compounds in pharmaceuticals and material sciences (Skramstad et al., 2000).

Material Science Applications

In material science, derivatives of 4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid, such as terthiophene-3′-carboxylic acid, have been explored for their potential in creating functionalized polyterthiophenes. These materials are of interest for their electrochemical properties, which have implications for developing advanced materials with applications in electronics and solar cells. The synthesis and polymerization of these compounds highlight the versatility of thiophene derivatives in creating innovative materials (Lee, Shim, & Shin, 2002).

Halogenation and Derivatization

The study of regioselective and efficient halogenation of alkyl 3-hydroxypyrrole/3-hydroxythiophene-2-yl-carboxylates provides insights into the synthesis of bioactive compounds and materials. This research outlines conditions for monohalogenation, offering pathways for derivatization that expand the utility of 4,5-Dichloro-3-hydroxythiophene-2-carboxylic acid in synthesizing a wide range of bioactive and material science compounds (Castillo-Aguilera et al., 2017).

Safety and Hazards

The safety information available indicates that this compound is harmful . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

4,5-dichloro-3-hydroxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O3S/c6-1-2(8)3(5(9)10)11-4(1)7/h8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWAGVBRYOWANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1Cl)Cl)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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